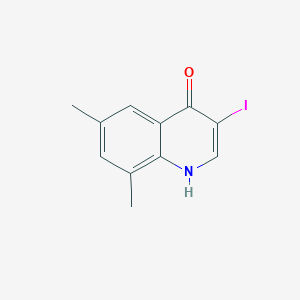
3-Iodo-6,8-dimethylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-6,8-dimethylquinolin-4(1H)-one is a quinoline derivative characterized by the presence of iodine and methyl groups at specific positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6,8-dimethylquinolin-4(1H)-one typically involves the iodination of a quinoline precursor. A common method might include:
Starting Material: 6,8-dimethylquinolin-4(1H)-one
Reagent: Iodine or an iodine donor such as N-iodosuccinimide (NIS)
Solvent: Acetic acid or dichloromethane
Conditions: Room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This might include continuous flow reactions and the use of more efficient catalysts or reagents to improve yield and reduce costs.
化学反应分析
Types of Reactions
3-Iodo-6,8-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions might yield various substituted quinolines, while coupling reactions could produce biaryl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-Iodo-6,8-dimethylquinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The iodine atom could play a role in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
6,8-Dimethylquinolin-4(1H)-one: Lacks the iodine atom, which might affect its reactivity and biological activity.
3-Bromo-6,8-dimethylquinolin-4(1H)-one: Similar structure but with a bromine atom instead of iodine.
3-Chloro-6,8-dimethylquinolin-4(1H)-one: Contains a chlorine atom, which might result in different reactivity and properties.
Uniqueness
The presence of the iodine atom in 3-Iodo-6,8-dimethylquinolin-4(1H)-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its halogenated analogs.
属性
分子式 |
C11H10INO |
|---|---|
分子量 |
299.11 g/mol |
IUPAC 名称 |
3-iodo-6,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO/c1-6-3-7(2)10-8(4-6)11(14)9(12)5-13-10/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
RRBCBKQLSJEFKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CN2)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)
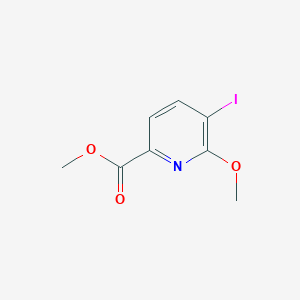


![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)
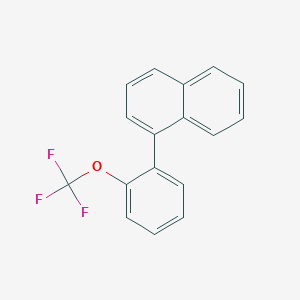

![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
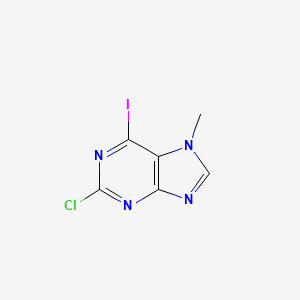
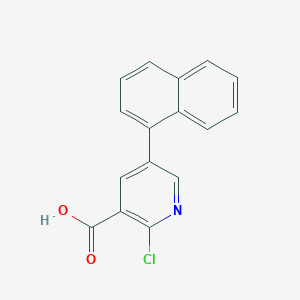
![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)
![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)
